2-Fluoro-3,4-dimethoxy-1-methylbenzene

Description

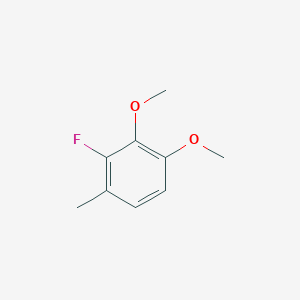

2-Fluoro-3,4-dimethoxy-1-methylbenzene is a substituted aromatic compound characterized by a benzene ring with the following substituents: a fluorine atom at position 2, methoxy groups (-OCH₃) at positions 3 and 4, and a methyl group (-CH₃) at position 1. The fluorine atom, being highly electronegative, withdraws electron density from the aromatic ring, while the methoxy groups donate electron density via resonance. The methyl group contributes steric bulk and mild electron-donating effects. Synthesis of such compounds often involves sequential halogenation, alkylation, and protection/deprotection steps, as seen in analogous systems .

Properties

IUPAC Name |

3-fluoro-1,2-dimethoxy-4-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FO2/c1-6-4-5-7(11-2)9(12-3)8(6)10/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJRQYPHJJHYNPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)OC)OC)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-3,4-dimethoxy-1-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the fluorination of 3,4-dimethoxytoluene using a fluorinating agent such as Selectfluor. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-3,4-dimethoxy-1-methylbenzene can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to remove the fluorine atom, yielding 3,4-dimethoxytoluene.

Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Nucleophilic substitution reactions using reagents like sodium azide or thiourea.

Major Products Formed:

Oxidation: 3,4-Dimethoxybenzaldehyde or 3,4-dimethoxybenzoic acid.

Reduction: 3,4-Dimethoxytoluene.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Fluoro-3,4-dimethoxy-1-methylbenzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with enzymes or receptors.

Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Fluoro-3,4-dimethoxy-1-methylbenzene involves its interaction with various molecular targets. The fluorine atom can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to enzymes or receptors. The methoxy groups can also affect the compound’s electronic properties, making it a versatile building block in organic synthesis.

Comparison with Similar Compounds

Structural and Electronic Properties

The compound’s closest analogs differ in substituent positions or identity. Key comparisons include:

Key Findings :

- Fluorine vs. Chlorine : The fluorine atom in this compound exerts stronger electron-withdrawing effects than chlorine, directing electrophilic attacks to meta positions relative to itself. Chlorinated analogs exhibit slower reaction kinetics in nucleophilic substitutions .

- Methoxy Group Positioning: The 3,4-dimethoxy configuration enhances solubility in polar solvents (e.g., ethanol, acetone) compared to mono-methoxy analogs. However, steric crowding between adjacent methoxy groups may reduce reactivity at the 2-position .

Recommendations :

- Explore substituent effects via Hammett constants or NMR-based electronic maps.

- Compare hydrolytic stability against non-fluorinated analogs.

- Investigate applications in medicinal chemistry (e.g., fluorinated analogs of bioactive molecules).

Biological Activity

2-Fluoro-3,4-dimethoxy-1-methylbenzene, a fluorinated derivative of methoxybenzene, has garnered attention for its potential biological activities. This article reviews the existing literature on the biological activity of this compound, focusing on its interactions with biomolecules, therapeutic potential, and mechanisms of action.

Chemical Structure and Properties

The compound's structure is characterized by a fluorine atom and two methoxy groups attached to a methyl-substituted benzene ring. Its molecular formula is C10H13FO2, and it exhibits unique physicochemical properties due to the presence of the fluorine atom, which enhances lipophilicity and metabolic stability.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has demonstrated anti-inflammatory effects in cellular models. Studies utilizing THP-1 macrophages have shown that treatment with this compound significantly reduces the production of pro-inflammatory cytokines such as IL-6 and TNF-α. The underlying mechanism involves the inhibition of the NF-κB signaling pathway.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. Results indicate that at concentrations below 100 µg/mL, the compound exhibits low cytotoxicity towards human cell lines, suggesting a favorable therapeutic index.

Study on Antimicrobial Activity

A recent study published in Frontiers in Microbiology explored the antimicrobial efficacy of this compound against common pathogens. The authors reported that the compound not only inhibited bacterial growth but also demonstrated synergistic effects when combined with conventional antibiotics, enhancing their efficacy against resistant strains .

Study on Anti-inflammatory Mechanisms

In an investigation into its anti-inflammatory properties, researchers treated THP-1 macrophages with varying concentrations of this compound. The findings revealed a dose-dependent reduction in cytokine release and a significant downregulation of NF-κB activation markers. This study highlights the potential for this compound as a therapeutic agent in inflammatory diseases .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. The presence of the fluorine atom enhances its binding affinity to enzymes involved in inflammatory pathways and microbial metabolism. This interaction not only disrupts normal cellular functions but also promotes apoptosis in infected or dysfunctional cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.